1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, thioacetyl, azetidinyl, and pyrrolidine-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl thioacetyl intermediate, which is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under controlled conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to hydroxyl groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted fluorophenyl derivatives.
Scientific Research Applications
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group may bind to hydrophobic pockets in proteins, while the thioacetyl group can form covalent bonds with nucleophilic residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Fluorophenyl)thio)acetyl-3-azetidinone
- 1-(2-(4-Fluorophenyl)thio)acetyl-3-pyrrolidinone
- 1-(2-(4-Fluorophenyl)thio)acetyl-3-pyrrolidine-2,5-dione
Uniqueness
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both azetidinyl and pyrrolidine-dione groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-10-1-3-12(4-2-10)22-9-15(21)17-7-11(8-17)18-13(19)5-6-14(18)20/h1-4,11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWACUOZDAFJEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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